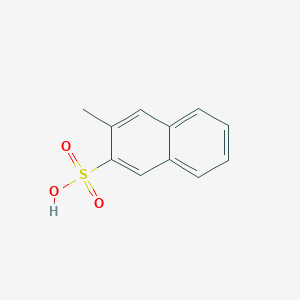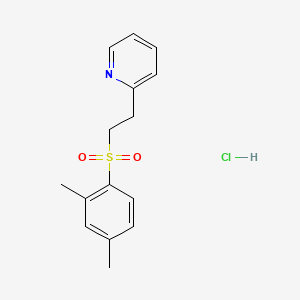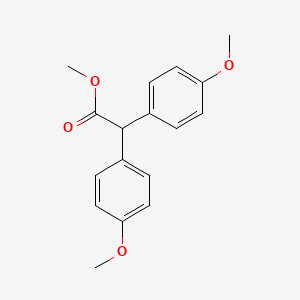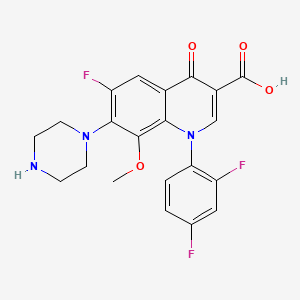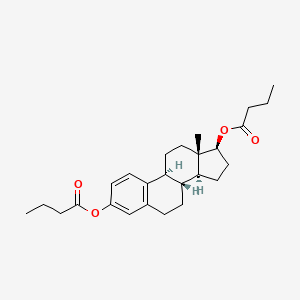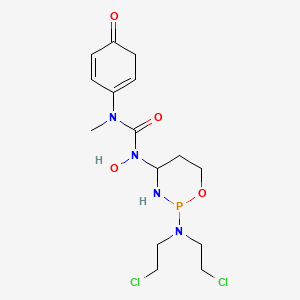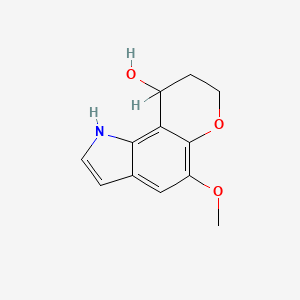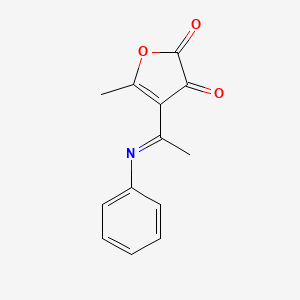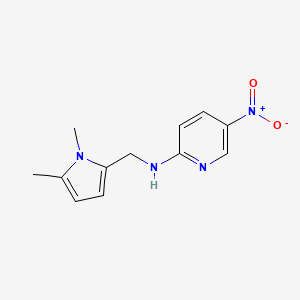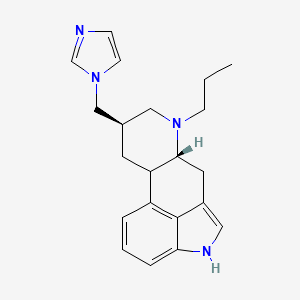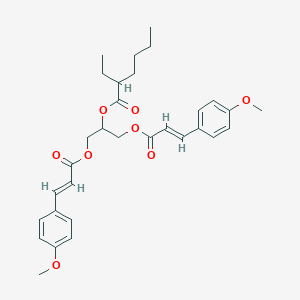
Glyceryl ethylhexanoate dimethoxycinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl ethylhexanoate dimethoxycinnamate is a chemical compound with the molecular formula C22H34O8 . It is known for its applications in various fields, particularly in cosmetics and personal care products. This compound is a derivative of cinnamic acid and is often used for its UV-absorbing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl ethylhexanoate dimethoxycinnamate typically involves the esterification of glyceryl ethylhexanoate with dimethoxycinnamic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through various techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl ethylhexanoate dimethoxycinnamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Glyceryl ethylhexanoate dimethoxycinnamate has a wide range of applications in scientific research, including:
Chemistry: Used as a UV-absorbing agent in various chemical formulations.
Biology: Studied for its potential effects on biological systems, particularly in relation to UV protection.
Medicine: Investigated for its potential use in sunscreen formulations and other dermatological applications.
Wirkmechanismus
The mechanism of action of glyceryl ethylhexanoate dimethoxycinnamate primarily involves its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV light and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. This process involves the excitation of electrons within the molecule, which then release energy in the form of heat .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylhexyl methoxycinnamate: Another UV-absorbing compound commonly used in sunscreens.
Butyl methoxydibenzoylmethane: Known for its broad-spectrum UV protection.
Octocrylene: Often used in combination with other UV filters for enhanced protection.
Uniqueness
Glyceryl ethylhexanoate dimethoxycinnamate is unique due to its specific molecular structure, which provides effective UV absorption while being less likely to cause skin irritation compared to some other UV filters. Its combination of glyceryl and cinnamate moieties offers a balance of hydrophilic and lipophilic properties, making it suitable for various formulations .
Eigenschaften
CAS-Nummer |
140208-36-2 |
|---|---|
Molekularformel |
C31H38O8 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
1,3-bis[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy]propan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C31H38O8/c1-5-7-8-25(6-2)31(34)39-28(21-37-29(32)19-13-23-9-15-26(35-3)16-10-23)22-38-30(33)20-14-24-11-17-27(36-4)18-12-24/h9-20,25,28H,5-8,21-22H2,1-4H3/b19-13+,20-14+ |
InChI-Schlüssel |
PUTRBZSYFDJTMN-IWGRKNQJSA-N |
Isomerische SMILES |
CCCCC(C(=O)OC(COC(=O)/C=C/C1=CC=C(C=C1)OC)COC(=O)/C=C/C2=CC=C(C=C2)OC)CC |
Kanonische SMILES |
CCCCC(CC)C(=O)OC(COC(=O)C=CC1=CC=C(C=C1)OC)COC(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


